4-Chloropyridine N-oxide
Description
Historical Context and Evolution of Pyridine (B92270) N-oxide Chemistry
The journey into the rich chemistry of pyridine N-oxides began in the early 20th century, evolving from fundamental discoveries to becoming indispensable tools in modern organic synthesis.
The first reported synthesis of a pyridine N-oxide was accomplished by Jakob Meisenheimer in 1926, who successfully oxidized pyridine using peroxybenzoic acid. wikipedia.orgscripps.edu This discovery opened a new chapter in heterocyclic chemistry. Fundamental studies that followed revealed that the N-oxide group significantly alters the electronic properties of the pyridine ring. The formally negatively charged oxygen atom can delocalize its electrons, making the 2- and 4-positions of the ring more susceptible to both nucleophilic and electrophilic attack compared to pyridine itself. wikipedia.orgthieme-connect.dearkat-usa.org This enhanced reactivity is a cornerstone of pyridine N-oxide chemistry. Structurally, the N-O bond is relatively short, and the molecule remains planar like pyridine. wikipedia.orgthieme-connect.de
The unique reactivity of pyridine N-oxides led to their rapid adoption as versatile synthetic intermediates. arkat-usa.orgnih.govresearchgate.net The N-oxide functional group acts as an activating group, facilitating substitutions on the pyridine ring that are otherwise difficult to achieve. wikipedia.org For instance, electrophilic substitution is directed to the 2- and 4-positions. More importantly, the N-oxide group makes the pyridine ring, particularly at the 2- and 4-positions, highly reactive towards nucleophiles. arkat-usa.org Furthermore, the N-oxide group can be readily removed through deoxygenation, allowing for the synthesis of a wide range of substituted pyridines. This "activate-and-remove" strategy has made pyridine N-oxides invaluable in the synthesis of complex molecules, including many pharmaceuticals and biologically active compounds. arkat-usa.orgresearchgate.net They have also found use as mild oxidants and as ligands in coordination chemistry. thieme-connect.denih.gov
Significance of 4-Chloropyridine (B1293800) N-oxide in Modern Chemical Research
Within the family of pyridine N-oxides, the 4-chloro derivative holds particular importance due to the reactive nature of the chlorine atom at a key position.
4-Chloropyridine N-oxide is a highly valuable building block for creating more complex molecules. ontosight.aia2bchem.com The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this specific location on the pyridine ring. Its utility is demonstrated in the synthesis of chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalysts, where 4-chloro-pyridine-N-oxide derivatives are coupled with aryl boronic acids via Suzuki-Miyaura reactions. acs.org This highlights its role as a precursor to advanced catalytic systems. The compound also serves as an intermediate in the preparation of materials for electronic devices. chemicalbook.com
A primary application of this compound is in the synthesis of 4-substituted pyridines. researchgate.net The reactivity of the 4-position towards nucleophilic attack is enhanced by the N-oxide group. google.com Researchers have demonstrated that various nitrogen nucleophiles, such as amines and morpholine, can displace the chlorine atom to form N-substituted pyridine N-oxides. google.comthieme-connect.comthieme-connect.com While these reactions can sometimes be sluggish compared to their 2-chloro counterparts, they provide a direct route to 4-aminopyridine (B3432731) N-oxide derivatives. thieme-connect.comthieme-connect.com Following the substitution reaction, the N-oxide can be reduced to yield the corresponding 4-substituted pyridine. This two-step sequence is a powerful method for accessing a class of compounds that are prevalent in medicinal chemistry and materials science. For example, it is a key intermediate in the production of important pharmaceuticals like omeprazole (B731), pantoprazole, and lansoprazole (B1674482). google.com
The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary fields. In medicinal chemistry, it is not only a precursor to anti-ulcer drugs but is also used in the development of novel therapeutic agents. google.comnih.gov For instance, pyridine N-oxide-based structures have been explored as potent inhibitors of Factor XIa, a target for new anticoagulants. acs.org In materials science, it has been used to prepare electronic transport materials for display devices. chemicalbook.com Furthermore, it is used in the synthesis of complexes with metals like uranyl chloride, which are studied for their unique chemical and physical properties. chemicalbook.comsigmaaldrich.com The compound also serves as an oxygen source in the preparation of complex organometallic catalysts, such as diiron(III) thiolate complexes. sigmaaldrich.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₄ClNO | ontosight.ainih.gov |
| Molecular Weight | 129.54 g/mol | a2bchem.comnih.gov |
| Appearance | White to off-white crystalline solid/powder | ontosight.aichemicalbook.com |
| Melting Point | 160 °C (decomposes) | chemicalbook.com |
| CAS Number | 1121-76-2 | ontosight.aichemicalbook.com |
| PubChem CID | 70724 | nih.gov |
Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reaction Conditions | Product Type | Source |
| Diethylamine | 135°C (sealed tube) | 4-(Diethylamino)pyridine N-oxide | google.com |
| Morpholine | 130°C (sealed tube) | 4-Morpholinopyridine N-oxide | google.com |
| Various Amines | 100°C (solvent-free) | 4-N-Substituted Pyridine N-oxides | thieme-connect.comthieme-connect.com |
| Aryl Boronic Acids | Suzuki-Miyaura Coupling | 4-Aryl-pyridine N-oxides | acs.org |
| Alcohols (in presence of a base) | Varies | 4-Alkoxypyridine N-oxides | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVRASYWYOFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041513 | |
| Record name | 4-Chloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041513 | |
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Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-76-2 | |
| Record name | Pyridine, 4-chloro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-76-2 | |
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| Record name | 4-Chloropyridine N-oxide | |
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| Record name | 4-Chloropyridine 1-oxide | |
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| Record name | 4-chloropyridine N-oxide | |
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| Record name | 4-CHLOROPYRIDINE N-OXIDE | |
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Synthetic Methodologies for 4 Chloropyridine N Oxide and Its Derivatives
Direct N-Oxidation of 4-Chloropyridine (B1293800)
The most straightforward approach to 4-chloropyridine N-oxide involves the direct oxidation of the pyridine (B92270) nitrogen in 4-chloropyridine. This transformation is typically accomplished using various oxidizing agents, ranging from classic peracids to more advanced catalytic systems.
Peroxycarboxylic acids (peracids) are widely employed reagents for the N-oxidation of pyridines. google.com The reaction mechanism involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring.
meta-Chloroperoxybenzoic acid (m-CPBA): As a stable, commercially available solid, m-CPBA is a convenient and effective reagent for N-oxidation. dcu.ie The oxidation of pyridines with m-CPBA is a well-established method. google.com For instance, the oxidation of 3-chloropyridine (B48278) has been successfully carried out using m-CPBA in dichloromethane (B109758) at room temperature. google.com The reaction is generally clean, though the byproduct, m-chlorobenzoic acid, needs to be removed during the workup, which can be achieved by a basic wash or filtration. rochester.edu
Hydrogen Peroxide/Acetic Acid (H₂O₂/AcOH): The combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, generates a peroxy acid in situ. This mixture is a common and cost-effective choice for the N-oxidation of pyridines. abertay.ac.ukrsc.org The oxidation of 4-chloropyridine's structural analogs, like 2-halopyridines, has been effectively performed using H₂O₂ in acetic acid, often with a catalyst like maleic anhydride (B1165640) to improve efficiency. epo.orggoogle.com Similarly, 4-pyridinesulfonic acid has been prepared by oxidizing 4-pyridinethiol with hydrogen peroxide in glacial acetic acid. orgsyn.org
The table below summarizes typical conditions for peracid oxidations.
| Oxidizing System | Substrate Example | Solvent | Temperature | Yield | Reference |
| m-CPBA | 3-Chloropyridine | Dichloromethane | Room Temp | 95% | google.com |
| H₂O₂/AcOH | 2-Chloropyridine (B119429) | Acetic Acid | 70-80°C | High | epo.org |
| Perphthalic acid | 4-Chloropyridine | Ether | Not specified | Good | sciencemadness.org |
To enhance reaction rates, yields, and selectivity, more advanced oxidation systems have been developed. These often involve catalytic processes or highly reactive, non-acidic oxidants.
Hydrogen Peroxide/Methyltrioxorhenium (H₂O₂/MTO): Methyltrioxorhenium (MTO) is a highly effective catalyst for various oxidations using hydrogen peroxide. It has been shown to catalyze the N-oxidation of various substituted pyridines in high yields. arkat-usa.org The system is particularly efficient, with even pyridines bearing electron-withdrawing groups undergoing successful oxidation. arkat-usa.org
Dimethyldioxirane (DMD): Dimethyldioxirane, a cyclic peroxide, is a powerful yet mild oxidizing agent prepared from acetone (B3395972) and Oxone. It is known for its high efficiency in epoxidation reactions and can also be used for the N-oxidation of pyridines. orgsyn.orgumich.edu DMD reactions are typically fast, stereospecific, and occur under neutral conditions, often at room temperature, which can be advantageous for sensitive substrates. orgsyn.org The reaction mechanism is believed to be a concerted oxygen transfer. comporgchem.com
A comparison of these advanced systems is presented below.
| Oxidizing System | Key Features | Typical Conditions | Reference |
| H₂O₂/MTO | Catalytic, high yields for various pyridines. | 30% aq. H₂O₂, catalytic MTO. | arkat-usa.org |
| Dimethyldioxirane (DMD) | Neutral, fast, high yields, stereospecific. | Acetone solution, room temperature. | orgsyn.orgumich.edu |
Synthesis from Precursors via Halogenation
An alternative strategy for synthesizing this compound is to introduce the chlorine atom onto a pre-formed pyridine N-oxide ring. This approach is valuable when the starting precursor is more readily available or when direct oxidation of the corresponding chloropyridine is problematic.
Direct chlorination of pyridine N-oxide (referred to as 4-H-pyridine N-oxide to emphasize the position of substitution) can be achieved using elemental chlorine. A patented process describes the treatment of a 4-H-pyridine-N-oxide with chlorine gas in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, to yield the desired this compound. google.comwipo.int This method is particularly useful for producing various substituted 4-chloropyridine N-oxides that serve as intermediates for pharmaceuticals. google.comwipo.int
The hydroxyl group in 4-hydroxypyridine (B47283) N-oxide can be converted to a chloro group using standard chlorinating agents. Reagents like phosphorus oxychloride (POCl₃) are commonly used to replace hydroxyl groups on pyridine rings and their N-oxides. abertay.ac.uk While direct conversion of 4-hydroxypyridine to 4-chloropyridine using reagents like phosphorus pentachloride (PCl₅) is a known transformation researchgate.net, applying similar chemistry to the N-oxide precursor is a viable synthetic route.
The nitro group at the 4-position of the pyridine N-oxide ring is an excellent leaving group and can be readily displaced by a chloride nucleophile. This transformation is a well-documented and efficient method for preparing this compound. researchgate.net
Several reagent systems can effect this conversion:
Acetyl Chloride: Heating 4-nitropyridine (B72724) N-oxide with acetyl chloride is a common procedure that results in the formation of this compound. google.comprepchem.comrsc.org The reaction is vigorous and typically provides the product in good yield. prepchem.com
Phosphorus Oxychloride: Reaction of 4-nitropyridine N-oxide with phosphorus oxychloride at elevated temperatures can also yield this compound. abertay.ac.uk However, this reagent can sometimes cause deoxygenation of the N-oxide as a side reaction. abertay.ac.uk
Concentrated Hydrochloric Acid: Heating 4-nitropyridine N-oxide in a sealed tube with concentrated aqueous hydrochloric acid at high temperatures (e.g., 160°C) can produce this compound in high yield (around 80%). sciencemadness.org
The following table outlines the methods for converting precursors to this compound.
| Precursor | Reagent | Conditions | Yield | Reference |
| 4-H-Pyridine N-oxide | Cl₂, Base | Aqueous medium | Not specified | google.comwipo.int |
| 4-Hydroxypyridine N-oxide | POCl₃ | Heating | Good (inferred) | abertay.ac.uk |
| 4-Nitropyridine N-oxide | Acetyl Chloride | Heating, ~50°C | 55% | prepchem.com |
| 4-Nitropyridine N-oxide | Conc. HCl | Sealed tube, 160°C | 80% | sciencemadness.org |
| 4-Nitropyridine N-oxide | POCl₃ | 70°C | Good | abertay.ac.uk |
Preparation of Substituted this compound Derivatives
The functionalization of the this compound scaffold allows for the generation of a vast library of derivatives with tailored electronic and steric properties.
Synthesis of Halogenated Derivatives (e.g., 2,5-dimethyl-4-chloropyridine N-oxide)
The introduction of additional substituents, particularly alkyl groups, onto the this compound ring is a key strategy for modulating the compound's reactivity and physical properties. While direct chlorination of a pre-substituted pyridine N-oxide is a common route, many syntheses involve the transformation of a different functional group at the 4-position into a chloro group on an already substituted ring.
A prevalent method for producing 4-chloro-dimethylpyridine N-oxides involves the treatment of the corresponding 4-nitro derivative with a chlorinating agent. For instance, 4-chloro-2,6-dimethylpyridine (B1297441) N-oxide can be synthesized from 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide using acetyl chloride. rsc.org This reaction proceeds by heating a solution of the 4-nitro compound in acetyl chloride, which facilitates the substitution of the nitro group with a chloride ion. rsc.org The resulting N-oxide hydrochloride salt can then be neutralized with a mild base, such as aqueous sodium hydrogen carbonate, to yield the free N-oxide. rsc.org
Another approach involves the direct chlorination of a substituted pyridine N-oxide. The chlorination of 2,3-dimethyl-pyridine-N-oxide has been achieved by bubbling chlorine gas through a solution of the N-oxide in dichloromethane, yielding 4-chloro-2,3-dimethyl-pyridine-N-oxide. orientjchem.org A more general process for the direct chlorination of 4-H-pyridine-N-oxides to their 4-chloro counterparts can be accomplished by treating the N-oxide with chlorine gas (Cl₂). google.com These methods are instrumental in preparing intermediates for pharmaceuticals like omeprazole (B731) and rabeprazole. google.com
Below is a table summarizing a representative synthesis of a halogenated derivative.
Table 1: Synthesis of 4-Chloro-2,6-dimethylpyridine N-oxide rsc.org Click on the headers to sort the data.
| Starting Material | Reagent | Reaction Time | Product |
|---|---|---|---|
| 2,6-Dimethyl-4-nitropyridine N-oxide | Acetyl Chloride | 5 hours | 4-Chloro-2,6-dimethylpyridine N-oxide hydrochloride |
Synthesis of Chiral 4-Aryl-pyridine-N-oxide Catalysts
Chiral 4-aryl-pyridine N-oxides (ArPNOs) have emerged as effective nucleophilic organocatalysts. Their synthesis allows for structural diversity at the C-4 position, which was previously a limitation in similar catalyst designs. The preparation of these catalysts is a multi-step process that begins with a substituted pyridine N-oxide and culminates in a cross-coupling reaction.
An efficient pathway starts with 3-bromo-4-nitro-pyridine-N-oxide. The synthesis proceeds through the following key steps:
Nucleophilic substitution of the bromine atom with an L-prolinamide derivative.
Conversion of the 4-nitro group to a 4-chloro group using acetyl chloride. This step furnishes the crucial 3-amino-4-chloro-pyridine-N-oxide intermediate.
A Suzuki-Miyaura coupling reaction between the 4-chloro-pyridine-N-oxide intermediate and various aryl boronic acids. This final step introduces the aryl group at the 4-position, affording the desired chiral ArPNO catalysts.
This synthetic route has been successfully applied to generate a variety of catalysts with different aryl groups, which have shown high efficacy in acylative dynamic kinetic resolution reactions. chemicalbook.com For example, using a 3,5-dimethylphenyl-derived ArPNO catalyst led to the formation of 2,5-disubstituted tetrazole hemiaminal esters in high yields and excellent enantioselectivity. chemicalbook.com
Table 2: Key Steps in Chiral 4-Aryl-pyridine-N-oxide (ArPNO) Synthesis chemicalbook.com Click on the headers to sort the data.
| Step | Precursor | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Bromo-4-nitro-pyridine-N-oxide | L-prolinamide | 3-Amino-4-nitro-pyridine-N-oxide derivative |
| 2 | 3-Amino-4-nitro-pyridine-N-oxide derivative | Acetyl Chloride (AcCl) | 3-Amino-4-chloro-pyridine-N-oxide derivative |
| 3 | 3-Amino-4-chloro-pyridine-N-oxide derivative | Aryl Boronic Acid | Chiral 4-Aryl-pyridine-N-oxide (ArPNO) |
Solvent-Free Synthetic Approaches for N-Substituted Pyridine N-oxides
In line with the principles of green chemistry, solvent-free methods for the synthesis of pyridine N-oxide derivatives are of significant interest. A notable example is the atom-economical, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. chemicalbook.comrasayanjournal.co.in
This method involves the direct C-H functionalization of commercially available or easily accessible pyridine N-oxides with dialkylcyanamides. chemicalbook.comrasayanjournal.co.in The reaction proceeds efficiently without the need for organic solvents or halide-containing substrates, which are often toxic. rasayanjournal.co.in The process is suitable for a wide array of pyridine N-oxides, including those with electron-donating and electron-withdrawing functional groups at various positions on the pyridine ring, yielding the corresponding ureas in good to high yields (63–92%). chemicalbook.comrasayanjournal.co.in For 3-substituted pyridine N-oxides, the C-H functionalization occurs with high regioselectivity. chemicalbook.com This approach provides a facile and environmentally friendly route to practically useful N-substituted pyridine derivatives.
Table 3: Examples of Solvent-Free Synthesis of Pyridine-2-yl Substituted Ureas rasayanjournal.co.in Click on the headers to sort the data.
| Pyridine N-oxide (PyO) Substrate | Dialkylcyanamide | Product | Yield |
|---|---|---|---|
| Pyridine N-oxide | Diethylcyanamide | N,N-diethyl-N'-(pyridin-2-yl)urea | 85% |
| 4-Methylpyridine N-oxide | Diethylcyanamide | N'-(4-methylpyridin-2-yl)-N,N-diethylurea | 92% |
| 4-Methoxypyridine N-oxide | Diethylcyanamide | N'-(4-methoxypyridin-2-yl)-N,N-diethylurea | 88% |
| This compound | Diethylcyanamide | N'-(4-chloropyridin-2-yl)-N,N-diethylurea | 71% |
Reaction Mechanisms and Reactivity of 4 Chloropyridine N Oxide
Nucleophilic Aromatic Substitution Reactions
Reactivity with Nucleophiles (e.g., Piperidine (B6355638), Nitrogen Nucleophiles)
4-Chloropyridine (B1293800) N-oxide readily undergoes nucleophilic aromatic substitution (SNA_r_) reactions. The chlorine atom at the 4-position is susceptible to displacement by a variety of nucleophiles. For instance, it reacts with piperidine, a secondary amine, to yield the corresponding substitution product. researchgate.netresearchgate.net The reaction involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity. youtube.com
The reactivity of 4-chloropyridine N-oxide is significantly influenced by the nature of the nucleophile. Studies have shown that it reacts with various nitrogen nucleophiles. For example, its reaction with pyridine (B92270) in the presence of tetracyanoethylene (B109619) results in the formation of a quaternary salt. arkat-usa.org Furthermore, carbanions derived from compounds with active methylene (B1212753) groups, such as phenylacetonitrile, can also displace the chlorine atom. abertay.ac.uk
Influence of the N-oxide Group on Reactivity and Positional Selectivity
The N-oxide group plays a crucial role in activating the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. acs.orguoanbar.edu.iq This is due to the electron-withdrawing nature of the N-oxide group, which is a combination of its inductive and resonance effects. The oxygen atom of the N-oxide group can delocalize the negative charge of the intermediate formed during nucleophilic attack, thereby stabilizing it. vaia.comvaia.com
This activating effect is more pronounced than that of a nitro group in some cases. researchgate.net Natural Bond Orbital (NBO) analysis has shown that the natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is more negative than that on the nitrogen atom of corresponding 4-substituted pyridines, making the former more nucleophilic. acs.org Consequently, the nucleophilic ability of the oxygen in pyridine-N-oxide is higher than that of the nitrogen in pyridine. acs.org
The N-oxide group directs incoming nucleophiles to the 4-position (and 2-position). In the case of this compound, the chlorine is already at an activated position, making it highly susceptible to substitution. vaia.comvaia.com
Kinetic Studies and Reaction Rate Analysis
Kinetic studies have been conducted to quantify the reactivity of this compound. The rates of reaction of 2-, 3-, and 4-chloropyridine N-oxides with 1 M piperidine in methanol (B129727) have been measured. researchgate.netresearchgate.net The apparent unimolecular rate constants at 80°C show a reactivity sequence of 2- > 4- >> 3-chloropyridine (B48278) N-oxide. researchgate.net
A comparison of the second-order rate constants for the reaction of various electrophiles with thiophenol revealed that the rate constant for 4-chloropyridine was only slightly larger than that of acrylamide. However, N-methylation of 4-chloropyridine to form the pyridinium (B92312) salt resulted in a dramatic ~4500-fold increase in the reaction rate. nih.gov This highlights the significant enhancement of reactivity upon quaternization of the pyridine nitrogen.
The enzymatic reduction of a series of pyridine N-oxide derivatives has also been studied. The steady-state bimolecular rate constants (k_cat_/K_m_) for the reduction of pyridine N-oxides by ferredoxin-NADP+ oxidoreductase were found to range from 1.3 × 10¹ to 2.0 × 10⁴ M⁻¹s⁻¹. lmaleidykla.lt
Interactive Data Table: Apparent Unimolecular Rate Constants for the Reaction of Chloropyridine N-oxides with Piperidine researchgate.net
| Compound | Rate Constant (k, sec⁻¹) at 80°C |
| 2-Chloropyridine (B119429) N-oxide | 3.70 x 10⁻⁴ |
| This compound | 1.02 x 10⁻⁴ |
| 3-Chloropyridine N-oxide | 1.04 x 10⁻⁷ |
Deoxygenation Reactions of this compound
Mechanisms and Reagents for Deoxygenation
Deoxygenation is a common reaction of pyridine N-oxides, converting them back to the corresponding pyridines. clockss.orgacs.org A variety of reagents and methods have been developed for this transformation.
Common chlorinating agents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and thionyl chloride (SOCl₂) can effect deoxygenation, often accompanied by chlorination of the pyridine ring. clockss.orgstackexchange.com However, it has been observed that phosphorus trichloride (B1173362) (PCl₃) can deoxygenate pyridine N-oxides without chlorination. stackexchange.com It is important to note that while some sources suggest PCl₃ can cause both deoxygenation and chlorination, others indicate that POCl₃ is required for chlorination. stackexchange.com
Other deoxygenation methods include the use of:
Methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N): This system provides a novel method for deoxygenation without chlorination of the pyridine nucleus. clockss.org The reaction is thought to proceed through the in-situ generation of sulfur dioxide. clockss.org
Titanium tetrachloride/Stannous chloride (TiCl₄/SnCl₂): This reagent system efficiently deoxygenates heteroaromatic N-oxides under mild conditions. researchgate.net
Indium and pivaloyl chloride: This system deoxygenates aza-aromatic N-oxides at room temperature. organic-chemistry.org
Formic acid and iodide: A sustainable method using formic acid as an activator, solvent, and reductant, with magnesium iodide as a convenient iodide source. rsc.org
Visible light-mediated photoredox catalysis: This method allows for the chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as reductants. organic-chemistry.org
Sulphur monochloride: This reagent has been used to deoxygenate pyridine and quinoline (B57606) N-oxides, although it was found to be ineffective for this compound. pjsir.org
Conversion to Corresponding Pyridine Derivatives
The deoxygenation of this compound leads to the formation of 4-chloropyridine. sciencemadness.org This conversion is a crucial step in multi-step syntheses where the N-oxide group is used to activate the pyridine ring for a desired substitution, and is then subsequently removed. rsc.org For example, 4-nitropyridine-N-oxide can be converted to 4-chloropyridine-N-oxide, which is then reduced to 4-chloropyridine. sciencemadness.org This highlights the utility of the N-oxide as a temporary activating and directing group in the synthesis of substituted pyridines. The reduction can be achieved quantitatively using a mixture of iron powder and acetic acid. sciencemadness.org
Electrophilic Substitution and Functionalization
Activation of Pyridine Ring by N-oxidation for Electrophilic Attack
The transformation of a pyridine to its N-oxide derivative fundamentally alters its electronic properties and reactivity towards electrophiles. In pyridine, the nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring and creating a π-deficient system that is deactivated towards electrophilic substitution. abertay.ac.ukuoanbar.edu.iq This deactivation is further enhanced in acidic conditions due to the protonation of the nitrogen, which forms a positively charged pyridinium ion. uoanbar.edu.iq
However, the introduction of the N-oxide group, as in this compound, reverses this trend. The N-oxide functional group acts as an electron source, where the oxygen atom can donate π-electron density to the pyridine ring. stackexchange.com This donation increases the electron density at the carbon atoms, thereby activating the ring for electrophilic attack. stackexchange.comwikipedia.org The activation is most pronounced at the 2- and 4-positions. stackexchange.comwikipedia.org Consequently, electrophilic substitution on pyridine N-oxides is facilitated, in stark contrast to the parent pyridine. wikipedia.org For instance, the nitration of pyridine-N-oxide derivatives typically results in the introduction of a nitro group at the 4-position. researchgate.net
Rearrangement Reactions Involving the N-oxide Moiety
The N-oxide group in this compound is susceptible to rearrangement reactions, particularly when treated with acid chlorides or anhydrides. A well-known example is the reaction with acetic anhydride (B1165640). While pyridine N-oxides heated with acetic anhydride typically yield 2-acetoxypyridines, this reaction can be complex. abertay.ac.ukbath.ac.uk
Another significant rearrangement occurs with phosphorus oxychloride (POCl₃). The reaction of pyridine N-oxides with chlorinating agents like POCl₃ can lead to the formation of α- or γ-chloropyridines, accompanied by the deoxygenation of the N-oxide. clockss.org Specifically, 4-substituted pyridine N-oxides are often halogenated at the 2-position. abertay.ac.uk For example, the reaction of 4-nitropyridine (B72724) N-oxide with POCl₃ can yield this compound, though deoxidative chlorination is a common outcome. abertay.ac.uk In the case of this compound itself, treatment with reagents like phosphorus oxychloride or sulphuryl chloride can introduce a chlorine atom at the 2-position, leading to dichlorinated products. researchgate.net These rearrangements provide valuable synthetic routes to substituted pyridines that are otherwise difficult to access. researchgate.net
Complexation and Coordination Chemistry
Formation of Metal Complexes (e.g., with Uranyl Chloride, Lanthanide Perchlorates)
This compound serves as an effective ligand in coordination chemistry, forming stable complexes with a variety of metal ions. sigmaaldrich.comwikipedia.orgsigmaaldrich.com The primary coordination occurs through the oxygen atom of the N-oxide group. ias.ac.inias.ac.in It has been shown to form complexes with uranyl chloride (UO₂Cl₂). sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemsrc.com
Furthermore, this compound reacts with lanthanide perchlorates to form well-defined coordination compounds. ias.ac.inias.ac.incdnsciencepub.com Studies have synthesized and characterized adducts with the general formulas Ln(CPNO)₈(ClO₄)₃ (where Ln = La, Pr, Nd, Tb, Dy, Ho, and Yb) and Ln(CPNO)₇(ClO₄)₃ (where Ln = Sm and Gd). ias.ac.inias.ac.in In these complexes, conductivity measurements indicate that the perchlorate (B79767) groups are not coordinated to the metal ion. ias.ac.inias.ac.in
| Metal Salt | Resulting Complex Formula (with this compound, CPNO) | Reference |
| Lanthanide Perchlorates (La, Pr, Nd, Tb, Dy, Ho, Yb) | Ln(CPNO)₈(ClO₄)₃ | ias.ac.inias.ac.in |
| Lanthanide Perchlorates (Sm, Gd) | Ln(CPNO)₇(ClO₄)₃ | ias.ac.inias.ac.in |
| Uranyl Chloride | Forms a complex | sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemsrc.com |
Ligand Properties and Coordination Modes
The coordination behavior of this compound is dictated by its electronic and steric properties. As a ligand, it binds to metal ions primarily in a monodentate fashion through the N-oxide oxygen atom. wikipedia.orgias.ac.inias.ac.in The strength of the metal-ligand bond is influenced by the substituent on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 4-position reduces the electron density on the N-oxide oxygen, leading to a weaker metal-ligand bond compared to complexes with 4-nitropyridine N-oxide, as evidenced by infrared spectroscopy. ias.ac.in
Spectroscopic data, including infrared and NMR, confirm that coordination occurs via the oxygen of the N-oxide group. ias.ac.inias.ac.in Upon complexation, a shift in the ring proton signals in the NMR spectrum is observed, resulting from the drainage of electron density from the ligand to the metal ion. ias.ac.in For the lanthanide complexes with this compound, electronic spectra suggest an eight-coordinate environment around the metal ions for most of the series, with a coordination number of seven indicated for the samarium and gadolinium complexes. ias.ac.inias.ac.in
| Property | Description | Reference |
| Coordination Site | Oxygen atom of the N-oxide group | ias.ac.inias.ac.in |
| Coordination Mode | Monodentate | researchgate.net |
| Electronic Effect of Chloro Group | Reduces ligand basicity, leading to weaker metal-ligand bonds compared to more electron-withdrawing substituents. | ias.ac.in |
| Coordination Number in Lanthanide Complexes | Typically 8 (for La, Pr, Nd, Tb, Dy, Ho, Yb) or 7 (for Sm, Gd) | ias.ac.inias.ac.in |
Advanced Spectroscopic and Computational Investigations
Spectroscopic Characterization Techniques
A combination of spectroscopic methods is routinely employed to confirm the identity and purity of 4-Chloropyridine (B1293800) N-oxide. Each technique probes different aspects of the molecular structure, collectively providing a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-Chloropyridine N-oxide.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms attached to the pyridine (B92270) ring. Due to the molecule's symmetry, two distinct signals are typically observed. The protons ortho to the N-oxide group (H-2 and H-6) are deshielded and appear as a doublet at approximately 8.17 ppm. The protons meta to the N-oxide group (H-3 and H-5) are observed as a separate doublet at around 7.42 ppm. This deshielding effect is attributed to the electron-withdrawing nature of the N-oxide functional group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals three distinct signals corresponding to the different carbon environments in the molecule. The carbon atom bearing the chlorine (C-4) is significantly influenced by both the halogen and the N-oxide group. The C-2 and C-6 carbons, adjacent to the nitrogen, and the C-3 and C-5 carbons also show characteristic chemical shifts that are essential for structural confirmation.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | H-2, H-6 | ~8.17 |
| ¹H | H-3, H-5 | ~7.42 |
| ¹³C | C-2, C-6 | (Specific data not available in search results) |
| ¹³C | C-3, C-5 | (Specific data not available in search results) |
| ¹³C | C-4 | (Specific data not available in search results) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups and vibrational modes within the this compound molecule. The most diagnostic absorption band in its IR spectrum is the N-O stretching vibration (ν N-O), which appears prominently around 1255 cm⁻¹. ias.ac.in This frequency is characteristic of pyridine N-oxides and confirms the presence of the N-oxide moiety. Other important vibrational bands include the aromatic C-H stretching frequencies, which typically occur above 3000 cm⁻¹, and the C=C and C=N ring stretching vibrations within the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aromatic Ring Stretch (C=C, C=N) | 1400 - 1600 | Medium-Strong |
| N-O Stretch | ~1255 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the this compound molecule. The spectrum is characterized by an absorption maximum (λ_max) at approximately 264 nm. ias.ac.in This absorption is attributed to π → π* electronic transitions within the aromatic ring, which are influenced by the presence of both the N-oxide group and the chlorine substituent. These groups act as auxochromes, modifying the energy of the electronic transitions compared to unsubstituted pyridine.
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecule has a nominal molecular weight of 129.54 g/mol .
The electron impact (EI) mass spectrum of pyridine N-oxides exhibits characteristic fragmentation pathways. A very common and diagnostic fragmentation is the loss of an oxygen atom, leading to a prominent peak at [M-16]⁺. researchgate.netresearchgate.net Another potential fragmentation pathway involves the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion. researchgate.net The molecular ion peak ([M]⁺) is also typically observed.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
| 129/131 | [C₅H₄ClNO]⁺ | Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |
| 113/115 | [C₅H₄ClN]⁺ | Loss of Oxygen atom ([M-16]) |
| 94 | [C₅H₄N]⁺ | Loss of Chlorine radical from [M-O] fragment |
| 78 | [C₅H₄]⁺ | Loss of HCN from [C₅H₄N]⁺ fragment |
Computational Chemistry and Theoretical Studies
Theoretical calculations complement experimental data by providing a deeper understanding of the molecular properties of this compound at an atomic level.
Quantum Chemical Calculations
Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to model the geometric and electronic properties of this compound. daneshyari.com
Analysis of Electronic Structure and Electron Density Distribution (e.g., NBO, QTAIM)
Computational methods are pivotal in understanding the intricate electronic characteristics of this compound. Natural Bond Orbital (NBO) analysis, a key theoretical tool, has been employed to investigate the electron density distribution within the molecule and its derivatives. acs.orgdaneshyari.com Studies on 4-substituted pyridine-N-oxides show that the oxygen atom of the N-oxide group carries a more negative natural atomic charge compared to the nitrogen atom in corresponding 4-substituted pyridines. acs.org This heightened negative charge makes the N-oxide oxygen a more potent nucleophile. acs.org
Investigation of Substituent Effects on Molecular Properties
The properties of the pyridine N-oxide ring are highly sensitive to the nature of the substituent at the 4-position. The chlorine atom in this compound acts as an electron-withdrawing group, which significantly modulates the molecule's electronic properties and reactivity. researchgate.netias.ac.in
Quantum chemical calculations have demonstrated that the presence of strong electron-withdrawing substituents on the pyridine ring leads to an increase in the electron affinity of the compound. researchgate.net This is consistent with the general understanding of substituent effects where electron-withdrawing groups stabilize the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a better electron acceptor.
This effect has tangible chemical consequences. For example, in lanthanide complexes, the metal-ligand bond strength is influenced by the substituent on the pyridine N-oxide ligand. ias.ac.in A comparative study showed that the bond in 4-nitropyridine-N-oxide complexes is stronger than in the corresponding this compound complexes. ias.ac.in This difference is attributed to the superior electron-withdrawing capability of the nitro group compared to the chloro group, which in turn affects the electron density donated from the ligand to the metal ion. ias.ac.in Similarly, NMR studies on other pyridine derivatives have shown that electron-withdrawing substituents deshield the nitrogen atom, altering its chemical shift. acs.org
Modeling of Reaction Pathways and Catalytic Mechanisms
This compound and its derivatives are not only subjects of study but also function as precursors to effective nucleophilic organocatalysts. acs.org Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction pathways and catalytic cycles involving these compounds. acs.org
In one such study, a chiral catalyst derived from a this compound precursor was used in an acylative dynamic kinetic resolution. acs.org DFT calculations revealed that the catalytic cycle proceeds through the formation of a key intermediate, an acyloxypyridinium cation. acs.org The modeling of transition states helped to explain the observed enantioselectivity of the reaction. acs.org These studies confirmed that the N-oxide group is essential for the high catalytic activity and chiral induction, as the corresponding 4-aryl-pyridine (lacking the N-oxide oxygen) showed significantly lower yield and enantioselectivity. acs.org
Theoretical calculations have also been applied to understand the dechlorination of chloropyridines. acs.org These models confirm that the initial N-oxidation of the chloropyridine substrate can effectively lower the energy barrier for the subsequent nucleophilic dechlorination step, highlighting a cooperative effect between oxidation and reduction processes. acs.org Furthermore, pyridine N-oxides have been developed as photoinduced hydrogen-atom-transfer (HAT) catalysts, with computational studies supporting the proposed mechanisms for C-H functionalization. chemrxiv.org
Studies on Intermolecular Interactions
Hydrogen Bonding in Homoconjugated Cations
This compound and its derivatives can form stable homoconjugated cations, [BHB]⁺, where two N-oxide molecules are linked by a strong hydrogen bond. nih.govnih.gov These OHO-type hydrogen bridges have been investigated through potentiometric titration methods and ab initio calculations. nih.govnih.gov
The formation of these symmetric complex ions occurs when a pyridine N-oxide molecule (B) reacts with its conjugate cationic acid (BH⁺). nih.gov Studies involving several 4-halo (Cl, Br) pyridine N-oxide derivatives have shown the formation of stable homocomplexes in non-aqueous aprotic solvents. nih.govnih.gov The stability of these complexes is quantified by the cationic homoconjugation constant (KBHB⁺). For example, 3,5-dimethyl-4-chloropyridine N-oxide was found to form the most stable homocomplexed system among the studied compounds. nih.govnih.gov
| Compound | Acetone (B3395972) (AC) | Acetonitrile (B52724) (AN) |
|---|---|---|
| 3,5-dimethyl-4-chloropyridine N-oxide | 3.15 | 2.82 |
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent medium plays a critical role in the properties and reactivity of this compound and its complexes. The stability of the aforementioned homoconjugated cations is solvent-dependent. nih.govnih.gov Experimental studies have determined the formation constants of these complexes in aprotic solvents of differing polarity, such as acetone (AC) and acetonitrile (AN). nih.govnih.gov
The results show that the stability of the OHO hydrogen bonds in the [BHB]⁺ cations varies with the solvent. nih.gov These experimental values have been compared with Gibbs free energies of formation determined by ab initio calculations in a vacuum, allowing for a correlation to be established between the gas-phase properties and behavior in solution. nih.govnih.gov The choice of solvent is also crucial during the synthesis and subsequent reactions of this compound. google.com Various organic solvents, including halogenated hydrocarbons like dichloromethane (B109758), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are used depending on the specific reaction requirements, such as solubility of reactants and inertness under reaction conditions. ias.ac.ingoogle.com
Applications and Advanced Research Directions
Catalysis and Organocatalysis
Pyridine (B92270) N-oxides, including derivatives of 4-Chloropyridine (B1293800) N-oxide, have garnered significant attention as a distinct class of highly active Lewis base catalysts in organocatalysis. mdpi.com Their efficacy stems from the polarization of the N-O bond, which makes them strong Lewis bases capable of activating Lewis acids like halosilane compounds. mdpi.com This property has made them excellent mediators in various asymmetric transformations, establishing them as a cost-effective, environmentally benign, and stable alternative to metal-based catalysts. mdpi.com
A burgeoning area of research involves the development of chiral pyridine N-oxides as powerful catalysts for asymmetric synthesis. miami.eduscispace.com Scientists have successfully synthesized new families of helical chiral pyridine N-oxides, demonstrating their application in processes like the catalytic, enantioselective ring-opening of meso epoxides. miami.edunih.gov
A key finding in this field is that structural modifications to the pyridine N-oxide scaffold can significantly influence the catalyst's enantioselectivity. miami.edu For instance, attaching electron-rich aryl groups at specific positions on the pyridine ring can enhance both the reactivity and selectivity of the catalyst. mdpi.com The development of these tailored chiral catalysts opens up possibilities for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The versatility in preparing various N-oxide derivatives allows for the creation of catalysts with different types of chirality, further expanding their application in asymmetric reactions. mdpi.com
Chiral 4-aryl-pyridine N-oxides (ArPNOs) have been rationally designed and synthesized as highly efficient nucleophilic organocatalysts. acs.org These catalysts have proven particularly effective in acyl transfer reactions and the dynamic kinetic resolution of various molecules. acs.orgresearchgate.net The N-oxide group is crucial for the high catalytic activity and chiral induction observed in these reactions. acs.org
In one application, a chiral ArPNO was used to catalyze the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides. acs.org This work demonstrated that the traditional dialkylamino group at the C-4 position of chiral pyridine-N-oxides is not essential for an acyl transfer catalyst, allowing for greater structural diversity and optimization of the catalyst's chiral environment. acs.org Furthermore, these catalysts have been successfully employed in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides using chloroformates as the acylation reagent. rsc.orgnih.gov This method allows for the construction of molecules with sulfur(VI)-stereocenters in excellent yields and with high enantioselectivity. nih.govresearchgate.net
| Catalyst Application | Reaction Type | Key Feature |
| Chiral Pyridine N-oxides | Asymmetric Synthesis | Tunable enantioselectivity through structural modification |
| Chiral 4-Aryl-pyridine N-oxides | Acyl Transfer Reactions | N-oxide group is essential for high catalytic activity |
| Chiral 4-Aryl-pyridine N-oxides | Dynamic Kinetic Resolution | Overcomes structural limitations of traditional catalysts |
| Chiral 4-Aryl-pyridine N-oxides | N-acylative Desymmetrization | Efficient construction of sulfur(VI)-stereocenters |
Synthetic Intermediates for Complex Molecules
4-Chloropyridine N-oxide and its derivatives serve as pivotal intermediates in the synthesis of a wide array of complex molecules, ranging from pharmaceuticals to agrochemicals and other specialized heterocyclic systems. google.comtradeindia.com
This compound derivatives are key building blocks in the industrial synthesis of several important pharmaceuticals, particularly proton pump inhibitors. google.com Compounds such as omeprazole (B731), pantoprazole, rabeprazole, and lansoprazole (B1674482) are prepared using intermediates derived from 4-chloropyridine-N-oxide. google.comwipo.int
The synthesis of omeprazole, for example, can involve the reaction of a substituted 2-chloromethylpyridine derivative with a mercaptobenzimidazole compound to form a thioether, which is then oxidized to the final sulfoxide (B87167) product. google.comchemicalbook.comgoogle.com The pyridine-N-oxide moiety is often introduced early in the synthetic sequence and subsequently modified. For instance, a 4-H-pyridine-N-oxide can be chlorinated to produce the 4-Cl-pyridine-N-oxide, which is then treated with an alcohol in the presence of a base as a step towards the final pharmaceutical agent. google.com
In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. tradeindia.com It is used in the preparation of various pesticides. tradeindia.com The pyridine ring is a common structural motif in many biologically active compounds, and the reactivity of the chloro and N-oxide groups allows for the introduction of diverse functionalities to create new and effective agrochemicals.
The chemical reactivity of this compound makes it a versatile starting material for the synthesis of a broad range of other heterocyclic compounds. rsc.orgthieme-connect.com The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various substituents and the construction of more complex molecular architectures. thieme-connect.com
Furthermore, the N-oxide group itself can direct further functionalization of the pyridine ring or can be removed at a later synthetic stage. This flexibility makes pyridine N-oxides key intermediates in heterocyclic chemistry, providing pathways to novel structures that might not be accessible through other synthetic routes. rsc.org For instance, displacement of the chloride with nitrogen nucleophiles under solvent-free conditions provides a straightforward route to various N-substituted pyridine N-oxides. thieme-connect.com
Biological Activity and Medicinal Chemistry Research
N-oxide Motif in Drug Discovery and Development
The N-oxide functional group is a highly polar motif that has become increasingly significant in the field of medicinal chemistry and drug development. The introduction of an N-oxide group to a heterocyclic compound can substantially alter its physicochemical properties, such as increasing water solubility and modifying membrane permeability, which are critical parameters for drug candidates. acs.org This functionality is characterized by its ability to form strong hydrogen bonds, which can enhance interactions with biological targets.
The N-oxide motif has been successfully incorporated into numerous drug development projects, where it often serves to modulate the pharmacological profile of a parent molecule. researchgate.net One key strategy involves using the N-oxide as a bioisosteric replacement for other functional groups, notably the carbonyl group. rsc.org Due to the high electron density on the oxygen atom, the N-oxide can mimic the hydrogen bond accepting capabilities of a carbonyl, leading to similar or sometimes superior binding interactions with enzymes and receptors. researchgate.net This bioisosteric substitution can lead to improved potency and selectivity of therapeutic agents. Furthermore, the presence of the N-oxide can activate a pyridine ring, facilitating synthetic modifications that would be difficult on the less reactive parent pyridine. researchgate.net
Heterocyclic N-oxides as Therapeutic Agents (e.g., anticancer, antibacterial)
Heterocyclic N-oxides have emerged as a versatile class of compounds exhibiting a broad spectrum of therapeutic activities. researchgate.net Research has demonstrated their potential as anticancer, antibacterial, anti-inflammatory, antihypertensive, antiparasitic, and anti-HIV agents. The N-oxide functionality is often integral to the biological activity of these molecules.
In oncology, certain heterocyclic N-oxides function as hypoxia-activated prodrugs. These compounds are selectively reduced in the low-oxygen environment characteristic of solid tumors, releasing cytotoxic species that can damage DNA and kill cancer cells. In the realm of infectious diseases, various N-oxide derivatives have shown potent antibacterial activity. For instance, quinazoline (B50416) derivatives, which are nitrogen-containing heterocycles, are recognized for their antibacterial and antiviral properties. ias.ac.in Some N-oxide compounds, such as carbadox (B606473) and olaquindox, have been utilized in veterinary medicine as antimicrobial agents to control infections.
Table 1: Examples of Therapeutic Applications of Heterocyclic N-oxides
| Therapeutic Area | Example Class/Compound | Role of N-oxide Moiety |
|---|---|---|
| Anticancer | Tirapazamine (Benzotriazine di-N-oxide) | Prodrug activated under hypoxia to generate cytotoxic radicals. |
| Antibacterial | Olaquindox | Active antimicrobial agent used in veterinary medicine. |
| Antihypertensive | Minoxidil | The N-oxide metabolite is the active form responsible for vasodilation. |
| Quorum Sensing | 4NPO (Pyridine-N-oxide derivative) | Inhibition of bacterial communication systems. rsc.org |
Mechanisms of Biological Action (e.g., electron accepting potency)
The biological effects of heterocyclic N-oxides are governed by several distinct mechanisms of action. A primary mechanism is related to their redox properties and electron-accepting potency. The enzymatic reduction of pyridine N-oxide derivatives is directly correlated with their electron-accepting capability. Quantitative structure-activity relationship (QSAR) studies have established a link between the rate of reduction by flavoenzymes and the energy of the compound's lowest unoccupied molecular orbital (ELUMO). A lower ELUMO value signifies greater electron-accepting potency and corresponds to a more efficient enzymatic reduction. Pyridine N-oxide derivatives have been shown to be more effective substrates for certain single-electron transferring enzymes compared to conventional nitroaromatic compounds.
Another significant mechanism involves the N-oxide group acting as a potent hydrogen bond acceptor due to the high electron density on the oxygen atom. This allows these molecules to function as bioisosteres of carbonyl groups, enabling them to bind effectively to the active sites of enzymes and modulate their function. Furthermore, the donor properties of the N+-O- group can facilitate complexation with metalloporphyrins within biological systems. In specific cases, particularly under hypoxic conditions found in tumors, heterocyclic N-oxides are reduced to form highly reactive free radicals. These radicals can induce cytotoxicity through mechanisms such as DNA strand breaks, making them effective anticancer agents. Some N-oxides can also serve as nitric oxide (NO) mimics or donors, leveraging the diverse physiological roles of NO.
Biosensor Applications
While specific applications of this compound in biosensors are not extensively documented, the broader class of pyridine derivatives is utilized in the development of chemosensors and electrochemical sensors. nih.gov Pyridine-based compounds have a high affinity for various ions and can be designed as effective chemosensors for detecting different species, including cations and neutral molecules. nih.gov For example, fluorescent sensors based on pyridine derivatives have been developed for the rapid identification of toxic heavy metal ions in water. mdpi.com
The foundational research in surface-enhanced Raman spectroscopy (SERS), a powerful detection technique, originated from observing enhanced Raman signals from pyridine adsorbed on a rough silver electrode. mdpi.com In the context of electrochemical biosensing, pyridine and imidazole-based chemistries have been employed to create receptors for detecting biomolecules like hemoglobin. researchgate.net These heterocyclic compounds can interact with the target molecule to form an electrochemically active complex, facilitating detection. Although these examples highlight the utility of the pyridine scaffold in sensor technology, further research is needed to establish the specific role and potential advantages of this compound in this field.
Material Science and Polymer Chemistry
Polymerization of Chloropyridine Derivatives
Chloropyridine derivatives, including 4-chloropyridine, serve as monomers in polymerization reactions to create novel materials. The polymerization of 4-chloropyridine results in a mixture of water-soluble substances that exhibit the properties of pyridyl-4-chloropyridinium chlorides. researchgate.net Research has shown that the polycondensation of 4-chloropyridine derivatives can proceed in a chain-growth manner, with studies demonstrating the formation of products containing multiple monomer units. researchgate.net
In the broader context of polymer chemistry, pyridine N-oxide moieties have been incorporated into block copolymers to enhance their properties. For instance, poly(vinylpyridine N-oxide) (PVPNO) has been used to create block copolymers such as poly(styrene)-block-poly(vinylpyridine N-oxide) (PS-b-PVPNO). digitellinc.com The oxidation of the poly(vinylpyridine) block to its N-oxide form significantly increases the polarity and the Flory-Huggins interaction parameter (χ) between the blocks. This enhanced immiscibility allows for the formation of well-ordered, microphase-separated domains at very small feature sizes (sub-10 nm), which is of great interest for applications like next-generation nanolithography. digitellinc.com The hydrophilic and nonionic nature of PVPNO also makes it useful as a component in materials designed for other applications, such as dye transfer inhibition in detergents. rsc.org These studies underscore the utility of chloropyridine and pyridine N-oxide derivatives in synthesizing advanced polymer materials with tunable properties. mdpi.com
Functionalization of Polymeric Backbones
The use of this compound and its parent compound, pyridine N-oxide, extends to the field of polymer chemistry, primarily through the development of immobilized catalysts and polymer-supported reagents. Rather than functionalizing the backbone of a polymer with this compound as a pendant group, the more researched application involves immobilizing catalytic species on polymeric supports for reactions involving pyridine N-oxides.
A key area of this research involves the use of polymer resins to support reagents for N-oxidation reactions. For instance, carboxylic acid-functionalized resins have been employed in conjunction with hydrogen peroxide to act as immobilized percarboxylic acids for the N-oxidation of chloropyridines. dcu.ie In one study, a macroreticular polystyrene-divinylbenzene crosslinked resin was carboxylated and used to oxidize 2-chloropyridine (B119429) to its corresponding N-oxide, achieving yields of 33-35%. dcu.ie This approach facilitates catalyst separation and reuse, aligning with the principles of green chemistry.
The functionalization process for creating such catalytic resins can involve several synthetic routes, including:
Modification of a Merrifield resin (chloromethylated polystyrene). dcu.ie
Chloroacylation of polystyrene, followed by the formation of a phenyl pyridinium (B92312) chloride derivative and subsequent cleavage to yield carboxylated polystyrene. dcu.ie
The choice of the polymer backbone is crucial for the catalyst's efficacy. Porous, macroreticular resins are often preferred over conventional gel-type resins due to their enhanced surface area and physical robustness. dcu.ie
Table 1: Examples of Polymer-Supported Systems in Pyridine N-Oxide Chemistry
| Polymer Support | Functional Group | Application | Reference |
|---|---|---|---|
| Polystyrene-divinylbenzene | Carboxylic Acid | N-oxidation of 2-chloropyridine | dcu.ie |
| Merrifield Resin | Carboxylic Acid (derived) | N-oxidation of 2-chloropyridine | dcu.ie |
Future Research Perspectives
The versatility of this compound as a synthetic intermediate ensures its continued relevance in chemical research. Future investigations are likely to focus on optimizing its synthesis, developing more sophisticated applications, and leveraging modern technologies to accelerate discovery.
Exploration of Novel Synthetic Routes
While established methods for synthesizing this compound exist, they often rely on harsh reagents or involve potentially hazardous intermediates, such as 4-nitropyridine (B72724) N-oxide, which is explosive and a suspected carcinogen. google.com Future research will likely prioritize the development of more sustainable and safer synthetic pathways.
Key areas for exploration include:
Green Oxidation Systems : Moving away from traditional peracids towards catalytic systems that use benign oxidants like hydrogen peroxide is a major goal. google.comchemicalbook.com Research into heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves (TS-1), has shown promise for the high-yield N-oxidation of chloropyridines with H₂O₂. chemicalbook.com
Direct Chlorination Methods : Improving the direct chlorination of pyridine N-oxide is another avenue. Current methods can result in side reactions or require subsequent re-oxidation steps. google.com Novel catalytic systems that can achieve high selectivity for the 4-position under mild conditions would represent a significant advance. A patented process describes the direct chlorination of 4-H-pyridine-N-oxides with Cl₂ in the presence of a base to improve conversion. google.comwipo.int
Flow Chemistry : The use of continuous flow reactors could offer enhanced safety and control over reaction parameters, particularly for potentially energetic reactions. This technology could enable the use of reaction conditions that are inaccessible in traditional batch setups, potentially leading to more efficient and scalable syntheses.
Advanced Spectroscopic Probes for Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to process optimization. The application of advanced, in-situ spectroscopic techniques for real-time monitoring of reactions involving this compound is a promising research direction. While standard techniques like NMR and IR are used for final product characterization ias.ac.in, process analytical technology (PAT) offers deeper insight.
Future research could involve:
In-situ FTIR and Raman Spectroscopy : These non-invasive techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data without the need for sampling.
Process NMR : The use of benchtop or flow NMR spectroscopy could allow for detailed mechanistic studies directly within the reaction vessel, helping to identify transient intermediates and optimize reaction conditions for selectivity and yield.
Development of Highly Selective Catalytic Systems
The N-O moiety in this compound activates the pyridine ring, making it a versatile platform for further functionalization. arkat-usa.org A key challenge is achieving high selectivity in these transformations. Recent research has demonstrated that pyridine N-oxides can serve as highly effective hydrogen atom transfer (HAT) catalysts under photoredox conditions for C–H functionalization. nih.govchemrxiv.org
Future work in this area will likely focus on:
Tunable HAT Catalysts : Designing derivatives of pyridine N-oxide with different electronic and steric properties to control the site-selectivity of C–H abstraction in complex molecules. For example, studies have shown that 2,6-dichloropyridine (B45657) N-oxide is a highly selective HAT catalyst for tertiary C-H bonds. chemrxiv.org
Asymmetric Catalysis : Developing chiral pyridine N-oxide catalysts for enantioselective transformations. Chiral 4-aryl-pyridine N-oxides have been designed and successfully applied as nucleophilic organocatalysts in acylative dynamic kinetic resolutions, demonstrating the potential of the N-oxide framework in asymmetric synthesis. acs.org
Metal-Ligand Cooperation : Exploring the role of pyridine N-oxides as ligands in transition metal catalysis, where the N-O bond can actively participate in the catalytic cycle to enable novel reactivity.
Structure-Activity Relationship Studies in Biological Applications
Derivatives of chloropyridines have shown a range of biological activities, including antimicrobial properties. researchgate.net While the biological profile of this compound itself is not extensively detailed, its structure serves as a valuable scaffold for medicinal chemistry. The chlorine atom at the 4-position is a key functional handle for introducing diverse substituents via nucleophilic aromatic substitution. googleapis.com
Future research should systematically explore the structure-activity relationships (SAR) of this compound derivatives:
Library Synthesis : Creating libraries of compounds by reacting this compound with various nucleophiles (amines, thiols, alcohols) to generate a diverse set of molecules for biological screening.
Bioisosteric Replacement : Investigating the effect of replacing the chlorine atom with other functional groups (e.g., trifluoromethyl, cyano) on biological activity and metabolic stability.
Target Identification : For derivatives that show promising biological activity, subsequent studies would focus on identifying their specific molecular targets to understand their mechanism of action and guide further optimization. Studies on related 2-amino-4-chloropyridine (B16104) derivatives have already begun to establish SAR for antimicrobial activity. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. These computational tools can be applied to the study of this compound to accelerate discovery and innovation.
Potential applications include:
Predictive Synthesis : ML models can be trained on vast reaction databases to predict the outcomes of unknown reactions, suggesting optimal conditions for the synthesis and functionalization of this compound derivatives.
Novel Route Discovery : AI algorithms can retrospectively analyze the structure of this compound and propose entirely new, non-intuitive synthetic pathways that may be more efficient or sustainable than known methods.
Virtual Screening and Drug Design : ML models can predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for applications in medicine or materials science.
Q & A
Q. What are the recommended synthetic methods for preparing 4-Chloropyridine N-oxide in high yields?
this compound can be synthesized via nucleophilic substitution or cyanidation reactions. For example:
- Method 1 : Reacting this compound with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) in acetonitrile under reflux for 48 hours yields 87% product. Key steps include maintaining anhydrous conditions and inert gas purging to prevent side reactions .
- Method 2 : Using N,N-dimethylcarbamoyl chloride in acetonitrile at 20°C for 18 hours achieves 99% yield. Optimize by controlling reagent stoichiometry (1:1.5 molar ratio of substrate to TMSCN) and post-reaction extraction with dichloromethane .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and a full-body chemical suit to avoid skin/eye contact .
- Engineering Controls : Use fume hoods or ensure outdoor ventilation to minimize inhalation risks .
- Storage : Store in sealed containers in dry, ventilated areas away from incompatible substances .
- Disposal : Dispose of waste via licensed facilities, adhering to OSHA and EPA guidelines .
Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?
It serves as a precursor for pyridine N-oxide derivatives via cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl N-oxide structures, which are pharmacophores in kinase inhibitors .
- Medicinal Chemistry Applications : Its electron-deficient ring facilitates substitutions for designing receptor-targeted compounds, such as calix[4]pyrrole receptors .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The N-oxide group activates the pyridine ring by increasing electron density at the para position, directing nucleophilic attack to the chlorine-bearing carbon. The chlorine atom acts as a leaving group under basic conditions (e.g., TEA), while polar aprotic solvents like acetonitrile stabilize transition states. Kinetic studies suggest a two-step mechanism: (1) deprotonation of the nucleophile and (2) rate-limiting substitution .
Q. How can computational models predict the mutagenic potential of this compound based on structural alerts?
- SAR Fingerprint Analysis : Use hierarchical substructure searches to compare its aromatic N-oxide moiety against mutagenicity databases. While general aromatic N-oxide alerts are less predictive, subclasses like quindioxin show strong correlations. Tools like Leadscope’s expert-rule models incorporate these alerts to assess DNA reactivity .
- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to evaluate electrophilicity and DNA-binding potential, supplemented by molecular docking for adduct formation analysis .
Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?
- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., δ 8.67 ppm for aromatic protons in 4-cyanopyridine N-oxide) .
- Mass Spectrometry (MS) : Detect molecular ions ([M+H]⁺) and fragmentation patterns to verify purity.
- HPLC : Monitor reaction progress with C18 columns and UV detection at 254 nm .
Q. How do solvent polarity and reaction temperature influence the regioselectivity of this compound in cross-coupling reactions?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize charged intermediates, favoring para-substitution. Non-polar solvents may promote side reactions .
- Temperature : Higher temperatures (e.g., reflux at 82°C) accelerate reaction rates but risk decomposition. Lower temperatures (20–25°C) improve selectivity for mono-substituted products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
